Chiral Purity and Enantiomeric Form: (S)-Enantiomer for Asymmetric Synthesis
The target compound is the (S)-enantiomer of benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a defined stereoisomer essential for chiral pool synthesis and asymmetric catalysis . In contrast, its enantiomer, (R)-benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 1187931-23-2), and the racemic mixture offer different, and often less desirable, stereochemical outcomes . For instance, (S)-1,1,1-trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide, a catalyst derived from this (S)-enantiomer, has been shown to promote enantioselective aldol reactions with enantioselectivity up to 94% ee [1].
| Evidence Dimension | Stereochemistry |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 119020-03-0) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1187931-23-2) or racemic mixture |
| Quantified Difference | Different stereoisomer; crucial for stereoselective synthesis |
| Conditions | Use as a chiral building block or catalyst precursor |
Why This Matters
Procuring the correct (S)-enantiomer is critical for achieving the desired stereochemistry in the final target molecule, impacting its biological activity and patentability.
- [1] Development of bifunctional organocatalysts and application to asymmetric total synthesis of naucleofficine I and II - Nature Communications. 2019. View Source
